molecular formula C17H21NO2S2 B2840854 2-cyclopentyl-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)acetamide CAS No. 1421456-68-9

2-cyclopentyl-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)acetamide

Cat. No. B2840854
CAS RN: 1421456-68-9
M. Wt: 335.48
InChI Key: VFVARJZZLMOHOU-UHFFFAOYSA-N
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Description

Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at 1 position .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that produces aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . It is considered to be a structural alert .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Characterization

Research in the field of heterocyclic chemistry often explores the synthesis of thiophene derivatives due to their significance in medicinal chemistry. For instance, the reactions of aromatic and heteroaromatic compounds with N-(hydroxymethyl)chloroacetamide have been studied for the acylaminomethylation of 2-acylthiophenes, showcasing the potential for creating complex molecules with potential pharmacological properties (Gol'dfarb, Yakubov, & Belen’kii, 1986). Similarly, studies on the chemoselective acetylation of aminophenols have highlighted methods for synthesizing intermediates like N-(2-Hydroxyphenyl)acetamide, which are crucial in developing antimalarial drugs (Magadum & Yadav, 2018).

Biological Activities and Applications

Thiophene derivatives have been synthesized and evaluated for their antitumor activity, indicating the potential for developing novel therapeutic agents. For example, novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives were synthesized and showed promising inhibitory effects on different cell lines, hinting at the broad applicability of thiophene-based compounds in cancer treatment (Albratty, El-Sharkawy, & Alam, 2017). Additionally, studies on the conversion of acetaminophen to bioactive N-acylphenolamine via fatty acid amide hydrolase-dependent arachidonic acid conjugation in the nervous system illustrate the metabolic pathways and potential therapeutic implications of related acetamide derivatives (Högestätt et al., 2005).

Chemometric Methods in Drug Design

The development of rapid chemometric methods for the simultaneous estimation of drug components in formulations, such as paracetamol and ibuprofen, showcases the importance of acetamide derivatives in pharmaceutical analysis and their role in enhancing drug design and discovery processes (Kanthale et al., 2020).

Mechanism of Action

Thiophene-based compounds exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene-based analogs continue to attract interest in industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

2-cyclopentyl-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S2/c19-16(10-12-4-1-2-5-12)18-11-13-7-8-15(22-13)17(20)14-6-3-9-21-14/h3,6-9,12,17,20H,1-2,4-5,10-11H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVARJZZLMOHOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopentyl-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)acetamide

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